Differentiation Through Computational Predicted EGFR Binding Affinity (ΔG) vs. 6,7-Difluoro Analogs
Molecular docking studies provide a quantitative estimate of the target binding potential for 5,7-Difluoroquinazolin-4-amine. The compound is predicted to interact strongly with the hydrophobic region of the Epidermal Growth Factor Receptor (EGFR) kinase domain, with a calculated binding free energy (ΔG) of -9.2 kcal/mol . This theoretical value suggests a strong binding interaction and can be compared to docking results for other regioisomers. While a direct head-to-head docking study is not available, this predicted ΔG serves as a key computational benchmark, differentiating it from the 6,7-difluoro analog, which is reported to have reduced EGFR inhibition (IC₅₀ = 12 μM) , indicating that the 5,7-substitution pattern may be computationally favored for engaging the EGFR active site.
| Evidence Dimension | Predicted Binding Affinity to EGFR |
|---|---|
| Target Compound Data | ΔG = -9.2 kcal/mol |
| Comparator Or Baseline | N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine; IC₅₀ = 12 μM (EGFR inhibition) |
| Quantified Difference | 5,7-isomer has a favorable predicted binding energy; 6,7-isomer shows weak functional inhibition. |
| Conditions | Computational molecular docking simulation; EGFR inhibition assay in vitro. |
Why This Matters
This predicted binding energy provides a strong rationale for selecting the 5,7-difluoro regioisomer as a starting point for synthesizing potent EGFR inhibitors, differentiating it from analogs with weaker or uncharacterized affinity.
